![molecular formula C9H12N2O3S B1300286 5-[(4-甲基-1,3-噻唑-2-基)氨基]-5-氧代戊酸 CAS No. 353779-69-8](/img/structure/B1300286.png)

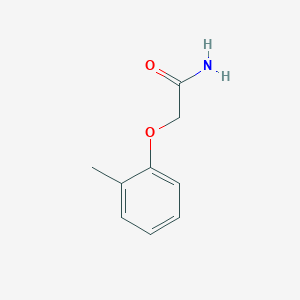

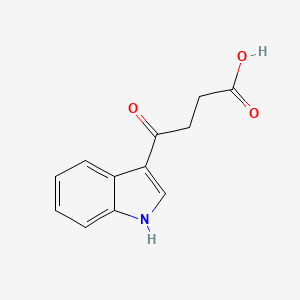

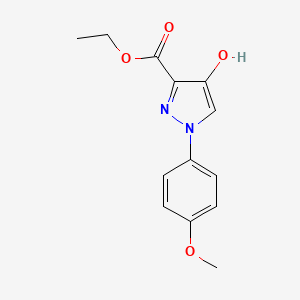

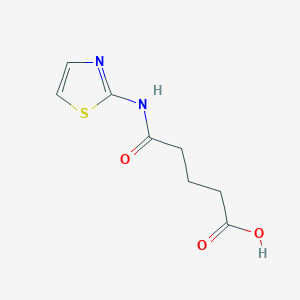

5-[(4-甲基-1,3-噻唑-2-基)氨基]-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

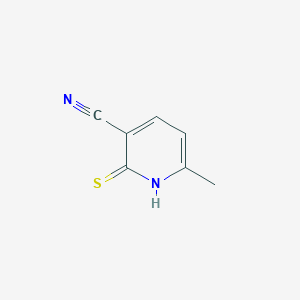

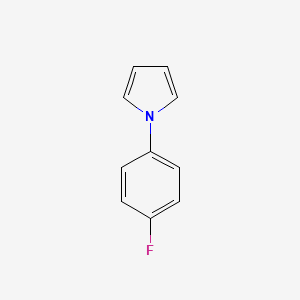

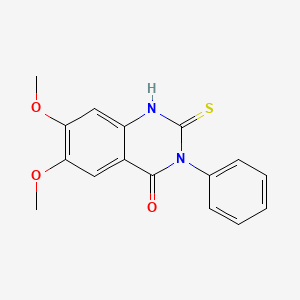

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (MTOA) is a small molecule that has been widely studied in the scientific community due to its diverse applications in various research fields. MTOA is an organic compound with a molecular weight of 179.22 g/mol and a melting point of approximately 160 °C. It is a colorless solid that is soluble in water and organic solvents. MTOA has been used in a variety of applications, including as a drug target in drug discovery, as a reagent in organic synthesis, and as a biological probe in biochemical and physiological studies.

科学研究应用

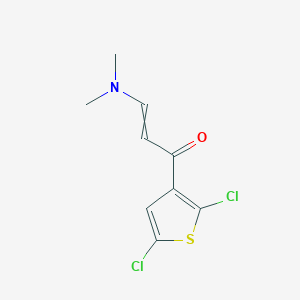

农用化学品

噻唑及其衍生物在农用化学品领域得到应用 . 它们可用于控制作物害虫和病害,从而提高农业生产率 .

工业应用

噻唑用于各种工业应用,例如橡胶硫化、液晶、传感器、防晒霜、催化剂、染料、颜料和生色团 .

感光剂

噻唑用作感光剂 . 它们可以吸收光并引发化学反应,这在感光胶片显影过程中至关重要 .

药物和生物活性

噻唑具有广泛的药理和生物活性。 它们表现出抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、降压、抗氧化和保肝活性 .

抗真菌活性

一些噻唑衍生物已显示出针对炭疽菌、灰霉菌和立枯丝核菌的有希望的抗真菌活性 .

抗癌评估

酶结合

噻唑能够通过氢键与各种酶结合,这使其成为药物化学家宝贵的灵感来源 .

药物设计和发现

噻唑在当前药物化学领域占据着突出地位,因为它们在药物设计和发现领域有着广泛的应用 . 它们存在于杆菌肽和青霉素等抗生素以及各种合成药物中 .

作用机制

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can result in the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors in biological systems .

The pharmacokinetics of thiazole derivatives can vary widely depending on their specific structure and the presence of other functional groups . .

The result of the action of thiazole derivatives can also vary widely. Some thiazole derivatives have been found to have anti-inflammatory and analgesic activity , while others have demonstrated cytotoxic activity on human tumor cell lines .

The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

未来方向

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential therapeutic applications . The current research aims to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on finding new leads, which may later be translated into new drugs .

生化分析

Biochemical Properties

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various derivatives with potent biological activities . For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . Additionally, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid may bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .

Cellular Effects

The effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, leading to enhanced cell growth and protection against apoptosis . Moreover, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can alter gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in inflammation, oxidative stress, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, such as cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators . Additionally, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can activate antioxidant enzymes, such as glutathione peroxidase, enhancing cellular defense mechanisms against oxidative stress . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species or under extreme pH conditions . Long-term studies have shown that prolonged exposure to 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can lead to sustained activation of antioxidant pathways and protection against oxidative damage . Excessive accumulation of the compound may result in cellular toxicity and impaired function .

Dosage Effects in Animal Models

The effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities . Additionally, it can influence metabolic pathways related to energy production, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes . These interactions can result in changes in cellular energy levels and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization and accumulation of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid within specific tissues can influence its biological activity and therapeutic potential . For example, its accumulation in the liver can enhance its hepatoprotective effects, while its distribution to the brain can modulate neuroprotective pathways .

Subcellular Localization

The subcellular localization of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid . These modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or lysosomes, where it can exert its biological effects .

属性

IUPAC Name |

5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPCIQWWRVJOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)